2-(Furan-3-yl)propan-2-ol
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Overview
Description
2-(Furan-3-yl)propan-2-ol is an organic compound with the molecular formula C7H10O2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Furan-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 2-(Furan-3-yl)propan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the hydrogenation of 2-(Furan-3-yl)propan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure can yield the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(Furan-3-yl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(Furan-3-yl)propan-2-one.
Reduction: Various alcohol derivatives.
Substitution: Chlorinated derivatives and other substituted products.
Scientific Research Applications
2-(Furan-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, influencing its biological activity. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)propan-2-ol: Similar structure but with the furan ring attached at a different position.
3-(Furan-2-yl)propan-1-ol: Another isomer with the hydroxyl group at a different position.
2-Furanmethanol, α,α-dimethyl-: A related compound with additional methyl groups
Uniqueness
2-(Furan-3-yl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its furan ring and propanol group combination make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-7(2,8)6-3-4-9-5-6/h3-5,8H,1-2H3 |
InChI Key |
SAKBHTQAACRFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=COC=C1)O |
Origin of Product |
United States |
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